molecular formula C7H17NO3S B2901250 2-(3-Methylbutoxy)ethane-1-sulfonamide CAS No. 1250130-43-8

2-(3-Methylbutoxy)ethane-1-sulfonamide

Cat. No.: B2901250
CAS No.: 1250130-43-8
M. Wt: 195.28
InChI Key: QXVWOZKNKPDLNA-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C7H17NO3S and a molecular weight of 195.28 g/mol It is characterized by the presence of an ethanesulfonamide group attached to a 3-methylbutoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonamide typically involves the reaction of ethanesulfonyl chloride with 3-methylbutanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylbutanol attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-(3-Methylbutoxy)ethane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbutoxy)ethane-1-sulfonamide
  • Ethanesulfonamide, 2-(3-methylbutoxy)-

Uniqueness

This compound is unique due to its specific structural features, such as the 3-methylbutoxy moiety, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-(3-methylbutoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWOZKNKPDLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250130-43-8
Record name 2-(3-methylbutoxy)ethane-1-sulfonamide
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